

# literature review of 2-Amino-5-chloro-3-methoxypyrazine research

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## Compound of Interest

Compound Name:	2-Amino-5-chloro-3-methoxypyrazine
Cat. No.:	B113136

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An In-Depth Technical Guide to **2-Amino-5-chloro-3-methoxypyrazine** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **2-Amino-5-chloro-3-methoxypyrazine**, a heterocyclic compound of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, characterization, and strategic application in drug discovery. The narrative is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of this versatile chemical scaffold.

## The Strategic Importance of the Substituted Pyrazine Core

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous clinically approved drugs.<sup>[1]</sup> The pyrazine ring, an aromatic heterocycle with two nitrogen atoms, offers a unique combination of properties: it can engage in hydrogen bonding, participate in pi-stacking interactions, and serve as a rigid core to orient functional groups for optimal target engagement.<sup>[2]</sup>

The specific compound, **2-Amino-5-chloro-3-methoxypyrazine**, is particularly valuable. The strategic placement of its functional groups—an amino group, a chloro atom, and a methoxy group—creates a versatile building block with multiple reactive handles.

- Amino Group: Acts as a key nucleophile or a site for derivatization into amides, sulfonamides, or for participation in coupling reactions.
- Chloro Group: A crucial electrophilic site, enabling nucleophilic aromatic substitution (SNAr) reactions or participation in palladium-catalyzed cross-coupling reactions to introduce further complexity.
- Methoxy Group: This group significantly modulates the electronic properties of the pyrazine ring and can influence the molecule's metabolic stability and binding interactions.<sup>[3][4]</sup> The presence of both chloro and methoxy groups is a common strategy in drug design to fine-tune a molecule's physicochemical and pharmacokinetic profiles.<sup>[3][4]</sup>

This trifecta of functionalities makes **2-Amino-5-chloro-3-methoxypyrazine** a high-value intermediate for generating diverse chemical libraries aimed at a wide range of biological targets.

## Physicochemical & Safety Profile

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development.

## Key Physicochemical Properties

The following table summarizes the core properties of **2-Amino-5-chloro-3-methoxypyrazine**, compiled from authoritative databases.<sup>[5][6][7]</sup>

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>6</sub> CIN <sub>3</sub> O	PubChem[5]
Molecular Weight	159.57 g/mol	PubChem[5]
IUPAC Name	5-chloro-3-methoxypyrazin-2-amine	PubChem[5]
CAS Number	874-31-7	PubChem[5]
Appearance	White to off-white powder	National Analytical Corporation[6]
Solubility	Insoluble in water	National Analytical Corporation[6]
XLogP3	0.7	PubChem[5]

## GHS Hazard and Safety Information

Safe handling is paramount in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards.[5][8]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Standard Handling Protocol:

- Always handle in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

- Store in a cool, dry place away from incompatible materials. The compound is noted to be sensitive to moisture.[6]

## Synthesis and Characterization Workflow

The synthesis of highly functionalized heterocycles requires a robust and reproducible methodology. While multiple synthetic routes can be envisioned, a common approach involves the sequential functionalization of a pyrazine core.

### Representative Synthetic Protocol

The following protocol is a representative, multi-step synthesis adapted from principles found in related pyrazine chemistry.[9][10][11] The causality for each step is explained to provide a deeper understanding of the process.

#### Step 1: Chlorination of 2-Aminopyrazine

- **Rationale:** Introduction of the chloro group at the 5-position is a key step. N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorinating agent for electron-rich aromatic systems.
- **Procedure:**
  - Dissolve 2-aminopyrazine in a suitable aprotic solvent like Dichloromethane (DCM) or Acetonitrile.
  - Cool the reaction mixture to 0°C in an ice bath to control the reaction's exothermicity.
  - Slowly add one equivalent of NCS portion-wise, maintaining the temperature below 5°C.
  - Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
  - Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-chloropyrazine.

#### Step 2: Bromination of 2-Amino-5-chloropyrazine

- Rationale: To introduce the methoxy group at the 3-position, a leaving group must first be installed. Bromination is often more selective than direct oxidation or other methods on this scaffold.
- Procedure:
  - Dissolve the product from Step 1 in a solvent such as acetic acid.
  - Slowly add one equivalent of bromine ( $\text{Br}_2$ ) dropwise with vigorous stirring.
  - Heat the mixture gently (e.g., to 50-60°C) for 2-4 hours until the starting material is consumed (monitored by TLC/LC-MS).
  - Cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.
  - Filter, wash the solid with water, and dry to obtain 2-amino-3-bromo-5-chloropyrazine.

### Step 3: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

- Rationale: The bromine at the 3-position is now susceptible to displacement by a nucleophile. Sodium methoxide is a strong nucleophile and base, ideal for this transformation. The use of a polar aprotic solvent like DMF or DMSO facilitates the SNAr reaction.
- Procedure:
  - Suspend 2-amino-3-bromo-5-chloropyrazine in anhydrous DMF.
  - Add 1.1 to 1.5 equivalents of sodium methoxide.
  - Heat the reaction mixture to 80-100°C and stir for 8-12 hours. Monitor for the disappearance of the starting material.
  - After cooling, carefully pour the reaction mixture into water to precipitate the final product.
  - Filter the solid, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

- Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure **2-Amino-5-chloro-3-methoxypyrazine**.

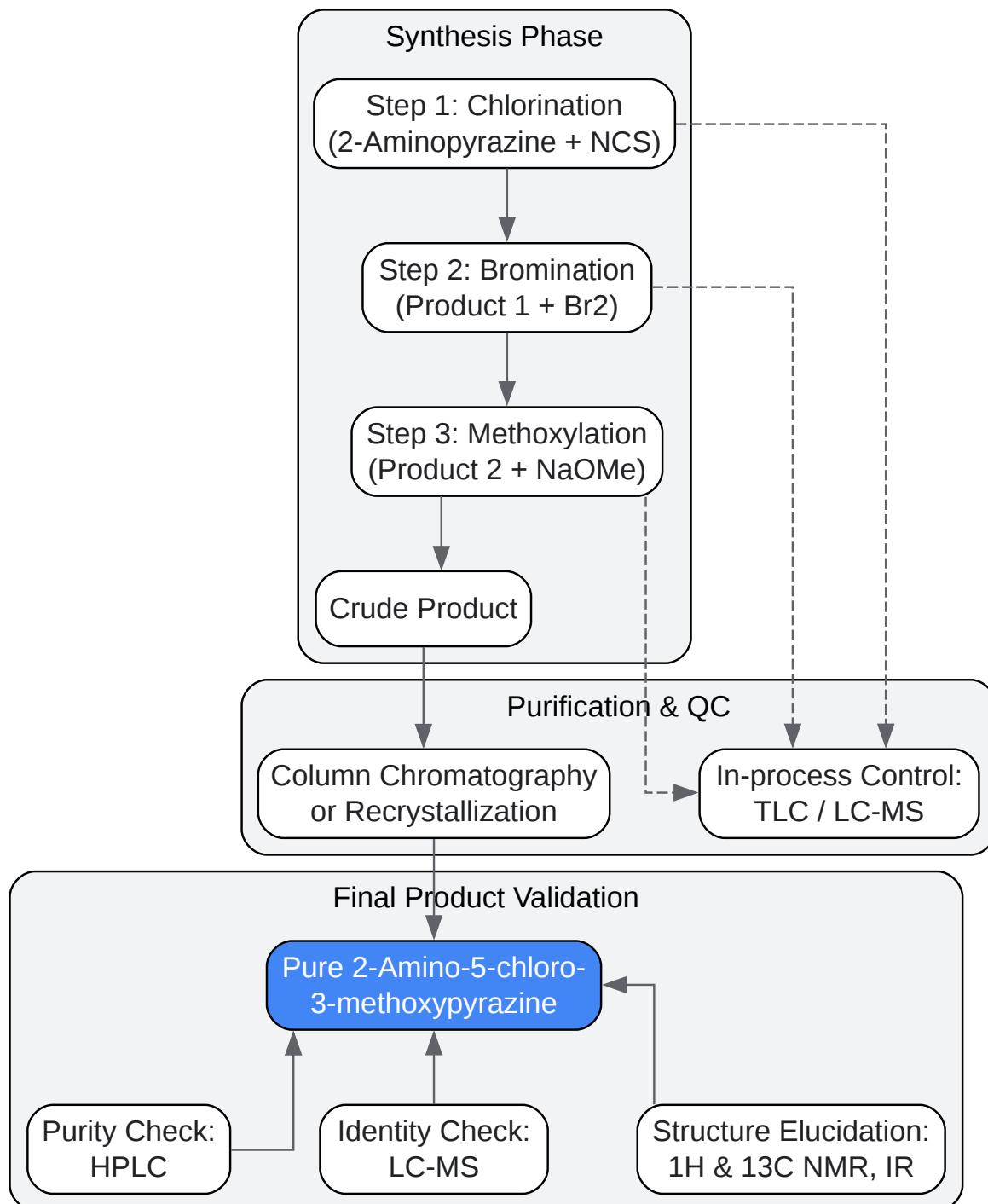
## Quality Control & Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity and purity.

- Thin-Layer Chromatography (TLC): Used for reaction monitoring to determine the consumption of starting materials and the formation of the product.
- High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the purity of the final compound and confirming its molecular weight.[\[12\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to definitively elucidate the structure, confirming the positions of the substituents on the pyrazine ring.[\[1\]](#) [\[12\]](#)
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amino group and C-O stretches of the methoxy group.[\[1\]](#)

## Synthesis and Analysis Workflow Diagram

The following diagram illustrates the integrated workflow from synthesis to final product validation.



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Caption: Integrated workflow for the synthesis and characterization of the title compound.

## Application in Drug Discovery and Development

The true value of **2-Amino-5-chloro-3-methoxypyrazine** lies in its application as a versatile starting material for creating novel, biologically active molecules. Its structure is a gateway to a vast chemical space.

### A Scaffold for Library Synthesis

The compound is an ideal substrate for combinatorial chemistry and library synthesis. The amino and chloro groups can be independently functionalized to rapidly generate a large number of derivatives for high-throughput screening.

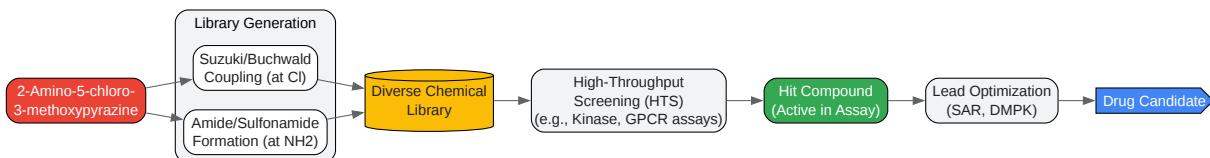
- Derivatization at the Amino Group: Acylation, sulfonylation, or reductive amination can be performed to explore the chemical space around this position.
- Derivatization at the Chloro Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be used to introduce aryl, heteroaryl, alkyl, or amine substituents, dramatically increasing molecular complexity.

This dual-functionalization strategy allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.[2][13]

### Role in Developing Biologically Active Agents

While this specific intermediate may not be a final drug, its structural motifs are found in compounds targeting a range of diseases. Pyrazine derivatives have shown broad biological activity, including antimicrobial, anticancer, and central nervous system effects.[1][2][14] For example, related 2-amino-5-chlorobenzophenone derivatives have been investigated as potent skeletal muscle relaxants.[15] The pyrazine core is also integral to compounds designed as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment.[1]

The logical progression from this intermediate to a potential drug candidate is illustrated below.



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Caption: Drug discovery workflow starting from the versatile pyrazine scaffold.

## Conclusion

**2-Amino-5-chloro-3-methoxypyrazine** is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with a robust synthetic pathway and multiple handles for derivatization, make it an exceptionally valuable intermediate. By understanding the causality behind its synthesis and the logic of its application, research teams can leverage this scaffold to accelerate the discovery and development of novel therapeutic agents, ultimately contributing to the advancement of medicine.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10797036, **2-Amino-5-chloro-3-methoxypyrazine**.
- PrepChem.com. (n.d.). Synthesis of Step A: 2-Amino-5,6-dichloro-3-(1-hydroxy-3-butenyl)pyrazine.
- National Analytical Corporation - Chemical Division. (n.d.). 2-amino-5-chloro-3-Methoxypyrazine - Cas No: 874-31-7. Tradeindia.
- Gomha, S. M., et al. (2017). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylpyrazine and 2-methoxy-3-isobutylpyrazine. Request PDF.

- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n,3-dimethylbenzamide.
- Kato, Y., et al. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. PubMed.
- Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
- MDPI. (2021). Selected  $\beta$ 2-,  $\beta$ 3- and  $\beta$ 2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-chloropyrazine: Synthesis and Applications.
- Gholamzadeh, P., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. PMC - NIH.
- Wiley Online Library. (2023). 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem.
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- National Center for Biotechnology Information. (2015). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH.
- ResearchGate. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants.
- YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- MDPI. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

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## Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. 2-Amino-5-chloro-3-methoxypyrazine | C5H6CIN3O | CID 10797036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-amino-5-chloro-3- Methoxypyrazine - Cas No: 874-31-7 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. 2-Amino-5-chloro-3-methoxypyrazine - [sigmaaldrich.com]
- 8. 2-amino-5-chloropyrazine AldrichCPR 33332-29-5 [sigmaaldrich.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 12. 874-31-7|2-Amino-5-chloro-3-methoxypyrazine|BLD Pharm [bldpharm.com]
- 13. Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
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